molecular formula C22H18N6O3S B4672215 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide

Cat. No.: B4672215
M. Wt: 446.5 g/mol
InChI Key: WVHXCNCWJBVSCE-UHFFFAOYSA-N
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Description

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyridyl ring, a triazole ring, and a benzofuran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the solid-supported synthesis method, which has been used to create similar triazole derivatives . This method involves the use of solid-state microwave irradiation techniques, which can enhance reaction rates and yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c1-30-19-10-15-14-4-2-3-5-17(14)31-18(15)11-16(19)25-20(29)12-32-22-27-26-21(28(22)23)13-6-8-24-9-7-13/h2-11H,12,23H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHXCNCWJBVSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide

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